molecular formula C5H4FeN6Na2O3 B000795 Sodium nitroprusside CAS No. 13755-38-9

Sodium nitroprusside

Cat. No. B000795
CAS RN: 13755-38-9
M. Wt: 297.95 g/mol
InChI Key: XRKMNJXYOFSTBE-UHFFFAOYSA-N
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Description

Sodium nitroprusside, with a long history of clinical use primarily as a potent vasodilator, has played a significant role in acute care settings for the management of conditions like hypertensive crises and heart failure. Its mechanism involves the release of nitric oxide upon administration, leading to rapid vasodilation and consequent blood pressure reduction. Despite the emergence of newer agents with potentially more favorable side-effect profiles, sodium nitroprusside's unique effectiveness as a rapidly titratable agent ensures its continued clinical relevance. Research underscores the necessity for further investigation into its broader applications and the development of effective antidotes for cyanide toxicity, a serious adverse effect associated with its use (Hottinger et al., 2014).

Synthesis Analysis

The synthesis of sodium nitroprusside and related compounds often involves complex reactions that aim to incorporate a nitroxyl radical within the molecular structure. These processes are crucial for the pharmacological properties of the resulting compounds. Nitroxyl radicals, introduced into various classes of natural compounds, have shown to either enhance biological activity or modify it, alongside potential decreases in toxicity or increases in selective cytotoxicity. This synthesis approach underpins the development of pharmacological agents that leverage the unique properties of nitroxyl radicals for therapeutic benefit (Grigor’ev et al., 2014).

Molecular Structure Analysis

The molecular structure of sodium nitroprusside allows for its unique function and reactivity. Incorporating nitroxyl radicals into molecular frameworks is a strategy employed to modify or enhance the biological activity of the compound. This aspect of molecular design is critical in medicinal chemistry, where the goal is to achieve specific pharmacological targets with minimal toxicity. The structure-function relationship in sodium nitroprusside and its derivatives is a key area of research, aiming to optimize therapeutic outcomes while mitigating adverse effects (Grigor’ev et al., 2014).

Chemical Reactions and Properties

The reactivity of sodium nitroprusside, particularly its ability to release nitric oxide, is central to its pharmacological action. This reaction not only mediates its vasodilatory effects but also implicates potential toxicity through the release of cyanide ions. Understanding the chemical properties and reactions of sodium nitroprusside is crucial for safely harnessing its therapeutic benefits while minimizing risks. Research into developing antidotes for cyanide toxicity highlights the importance of this knowledge in clinical practice (Hottinger et al., 2014).

Physical Properties Analysis

The physical properties of sodium nitroprusside, such as its solubility and stability, play a significant role in its clinical application, especially regarding its administration and dosage forms. These properties are essential for ensuring that the drug's administration is both effective and safe, with rapid onset of action being particularly valuable in emergency settings where immediate blood pressure reduction is required.

Chemical Properties Analysis

Sodium nitroprusside's chemical properties, including its reactivity and interaction with physiological substrates, underscore its mechanism of action as a vasodilator. The drug's ability to release nitric oxide in a controlled manner is fundamental to its therapeutic effects. However, the concurrent release of cyanide ions presents a risk of toxicity, making the understanding of its chemical behavior crucial for safe use. Research into sodium nitroprusside's chemical properties continues to focus on enhancing its therapeutic efficacy while reducing potential risks (Hottinger et al., 2014).

Scientific Research Applications

  • Reproductive Biology : SNP inhibits sperm motility, enhances reactive oxygen species production, and decreases fertilization rates, potentially affecting embryonic development (Rahman et al., 2014).

  • Plant Physiology : It acts as a nitric oxide donor, modifying photosynthetic electron transport and releasing cyanide during photolysis (Wodala et al., 2010).

  • Vasodilation and Platelet Inhibition : SNP is a vasodilator and inhibits platelet activation, activating a cytosolic ADP-ribosyltransferase (Brüne & Lapetina, 1989).

  • Neurobiology : It induces apoptotic cellular death in murine neuroblastoma cells by producing hydrogen peroxide (Yamada et al., 1996).

  • Nitric Oxide Production : SNP produces nitric oxide through interaction with sulfhydryl-containing molecules like cysteine and glutathione (Grossi & D'Angelo, 2005).

  • Clinical Medicine : It is a potent antihypertensive agent used in clinical anesthesia, hypertensive emergencies, and severe cardiac failure management (2012).

  • Anesthesia : SNP has been used for controlled hypotension during general anesthesia (Taylor et al., 1970).

  • Cardiovascular Research : It affects blood flow in various circulations in dogs and improves mortality and morbidity in patients with cerebral aneurysms during surgeries (Ross & Cole, 1973); (Siegel et al., 1971).

  • Pediatric Medicine : SNP is effective in maintaining blood pressure control in children following prolonged infusion (Hammer et al., 2015).

  • Various Clinical Applications : It is used in cardiac surgery, hypertensive crises, heart failure, and acute hemodynamic applications (Hottinger et al., 2014).

  • Heart Failure : SNP improves hemodynamic and clinical status in decompensated heart failure patients (Opasich et al., 2009).

  • Cyanide Intoxication Prevention : Sodium thiosulfate prophylaxis combined with SNP can prevent cyanide intoxication (Hall & Guest, 1992).

  • Hypotensive Agent : SNP is reliable for hypertensive emergencies, controlled hypotension during anesthesia, and treatment of acute myocardial infarction and chronic heart failure (Tuzel, 1974).

  • Pregnancy-Induced Hypertension : It's used for severe pregnancy-induced hypertension emergencies without serious concerns of maternal and fetal toxicity (Stempel et al., 1982).

  • Hypertensive Encephalopathy : SNP is effective in treating hypertensive encephalopathy (Page et al., 1955).

  • Toxicity Concerns : Reports of its decomposition with the release of toxic cyanide in the presence of blood have curtailed its use (Butler et al., 1987).

  • Cyanide Neutralization : Cobinamide effectively neutralizes cyanide ions released by nitroprusside, making it a valuable adjunct to therapy (Broderick et al., 2007).

  • Neurological Deterioration and Cyanide Poisoning : Prolonged SNP administration can cause neurological deterioration, reversible with treatment for cyanide poisoning (Ram et al., 1989).

  • Fetal Toxicity : In pregnant ewes, tachyphylaxis to nitroprusside was observed, and fetuses died in utero with lethal levels of cyanide (Naulty et al., 1981).

Safety And Hazards

Sodium nitroprusside may cause irritation, redness, pain, and tearing if it comes into contact with the eyes . It may also cause irritation and redness if it comes into contact with the skin . If ingested, it should be diluted immediately with water or milk, and vomiting should be induced . The toxicity of nitroprusside is related to its potent antihypertensive effects and the accumulation of toxic metabolites (cyanide, thiocyanate, and methemoglobin) .

properties

IUPAC Name

disodium;iron(4+);nitroxyl anion;pentacyanide;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/5CN.Fe.NO.2Na.2H2O/c5*1-2;;1-2;;;;/h;;;;;;;;;2*1H2/q5*-1;+4;-1;2*+1;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRKMNJXYOFSTBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[N-]=O.O.O.[Na+].[Na+].[Fe+4]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4FeN6Na2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7041126
Record name Sodium nitroprusside dihydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7041126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Transparent ruby-red solid with almost no odor; [Merck Index] Hygroscopic solid; [Sigma-Aldrich MSDS]
Record name Sodium nitroprusside dihydrate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/17619
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

Sodium nitroprusside

CAS RN

13755-38-9
Record name Sodium nitroprusside dihydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7041126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium nitroprusside
Reactant of Route 2
Sodium nitroprusside

Citations

For This Compound
113,000
Citations
RF Palmer, KC Lasseter - New England Journal of Medicine, 1975 - Mass Medical Soc
THE ideal agent to lower blood pressure in hypertensive emergencies should have the following characteristics: rapid action; specific effect on resistance vessels, with no effect on other …
Number of citations: 374 www.nejm.org
JA Friederich, JF Butterworth - Anesthesia & Analgesia, 1995 - journals.lww.com
A lmost from its first reported use in humans in 1928 (l), sodium nitroprusside (SNP) has been characterized as either villain or hero, depending on the clinician’s assessment of the drug’…
Number of citations: 330 journals.lww.com
JH Tinker, JD Michenfelder - Anesthesiology, 1976 - europepmc.org
Sodium nitroprusside is a potent, effective, and readily reversible direct vasodilating agent. It is broken down by hemoglobin into cyanide, which is in part detoxified by liver and kidney …
Number of citations: 408 europepmc.org
DG Hottinger, DS Beebe, T Kozhimannil… - Journal of …, 2014 - ncbi.nlm.nih.gov
Sodium nitroprusside has been used in clinical practice as an arterial and venous vasodilator for 40 years. This prodrug reacts with physiologic sulfhydryl groups to release nitric oxide, …
Number of citations: 200 www.ncbi.nlm.nih.gov
PT Manoharan, WC Hamilton - Inorganic Chemistry, 1963 - ACS Publications
… structures or are of limited accuracy, we decided to undertake a three-dimensional X-ray diffraction study of the geometrically simpleand extensively studied sodium nitroprusside, Na2Fe…
Number of citations: 186 pubs.acs.org
AR Butler, C Glidewell - Chemical Society Reviews, 1987 - pubs.rsc.org
… action of sodium nitroprusside was … ,6 sodium nitroprusside came into use some 30 years ago as a drug for the control of severe hyperten~ion.~ During the 1960s, sodium nitroprusside …
Number of citations: 168 pubs.rsc.org
R Rucki - Analytical profiles of drug substances, 1977 - Elsevier
Publisher Summary This chapter discusses sodium nitroprusside. Sodium nitroprusside is disodium pentacyanonitrosyl-ferrate (2- ) dihydrate. It is also known as “sodium …
Number of citations: 23 www.sciencedirect.com
W Mullens, Z Abrahams, GS Francis, HN Skouri… - Journal of the American …, 2008 - jacc.org
Objectives : This study was designed to examine the safety and efficacy of sodium nitroprusside (SNP) for patients with acute decompensated heart failure (ADHF) and low-output states…
Number of citations: 224 www.jacc.org
N Sass, CH Itamoto, MP Silva, MR Torloni… - Sao Paulo medical …, 2007 - SciELO Brasil
… OBJECTIVE: To determine whether sodium nitroprusside causes fetal death in pregnancies … about any direct association between sodium nitroprusside use and fetal demise. …
Number of citations: 56 www.scielo.br
L Grossi, S D'Angelo - Journal of medicinal chemistry, 2005 - ACS Publications
Sodium nitroprusside (SNP) is among the most widely studied nitric oxide donors, and its capability of producing NO seems to depend on its interaction with sulfhydryl-containing …
Number of citations: 139 pubs.acs.org

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